6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine
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Overview
Description
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of pyrimidine and piperazine moieties in its structure suggests potential biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 5-chloropyrimidine with piperazine under controlled conditions to form an intermediate, which is then reacted with N,N-dimethylpyridazine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution with a halogen may yield a halogenated derivative .
Scientific Research Applications
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A metabolite of buspirone with similar structural features.
8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione: Another compound with a similar piperazine and pyrimidine structure
Uniqueness
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine is unique due to its specific combination of pyrimidine, piperazine, and pyridazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C14H18ClN7 |
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Molecular Weight |
319.79 g/mol |
IUPAC Name |
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C14H18ClN7/c1-20(2)12-3-4-13(19-18-12)21-5-7-22(8-6-21)14-16-9-11(15)10-17-14/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
FSRJFOFIGANHSE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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